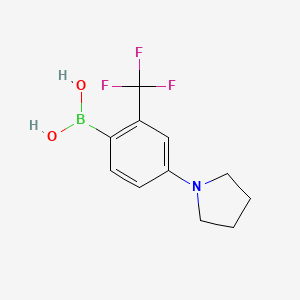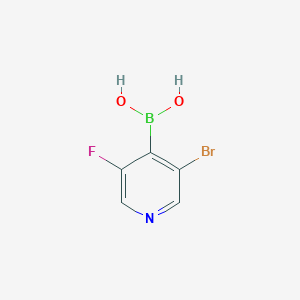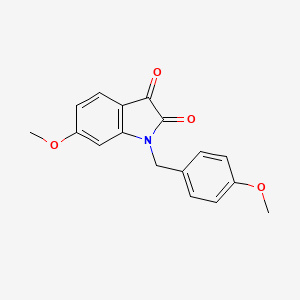
2-Trifluoromethyl-4-(pyrrolidino)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Trifluoromethyl-4-(pyrrolidino)phenylboronic acid is a boronic acid derivative with the molecular formula C11H13BF3NO2. This compound is notable for its trifluoromethyl group and pyrrolidino substituent, which contribute to its unique chemical properties and reactivity. It is used in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trifluoromethyl-4-(pyrrolidino)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Solvent: A mixture of water and an organic solvent like tetrahydrofuran (THF) or toluene
Temperature: Typically between 50-100°C
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Trifluoromethyl-4-(pyrrolidino)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction of the boronic acid group to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, or other oxidizing agents in aqueous or organic solvents.
Reduction: NaBH4 or lithium aluminum hydride (LiAlH4) in solvents like ethanol or THF.
Substitution: Various nucleophiles in the presence of a base and a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields alcohols or ketones, while reduction produces alcohols.
Scientific Research Applications
2-Trifluoromethyl-4-(pyrrolidino)phenylboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Trifluoromethyl-4-(pyrrolidino)phenylboronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The trifluoromethyl and pyrrolidino groups enhance the compound’s reactivity and stability, allowing it to interact with specific molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Trifluoromethyl-4-(pyrrolidino)phenylboronic acid is unique due to the presence of both trifluoromethyl and pyrrolidino groups. These substituents confer distinct chemical properties, such as increased lipophilicity and enhanced reactivity, which are not observed in similar compounds. This makes it particularly valuable in specific synthetic applications and research contexts.
Properties
Molecular Formula |
C11H13BF3NO2 |
|---|---|
Molecular Weight |
259.03 g/mol |
IUPAC Name |
[4-pyrrolidin-1-yl-2-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H13BF3NO2/c13-11(14,15)9-7-8(16-5-1-2-6-16)3-4-10(9)12(17)18/h3-4,7,17-18H,1-2,5-6H2 |
InChI Key |
XSXLFVHKNVNTMO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2CCCC2)C(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11757438.png)
![1-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B11757457.png)
![5-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B11757463.png)
![8-Methylbenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11757464.png)

![8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol hydrochloride](/img/structure/B11757475.png)
![1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B11757480.png)
![Methyl (S)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylate hcl](/img/structure/B11757482.png)
![Dimethyl[(4-methylpiperidin-4-yl)methyl]amine dihydrochloride](/img/structure/B11757483.png)




